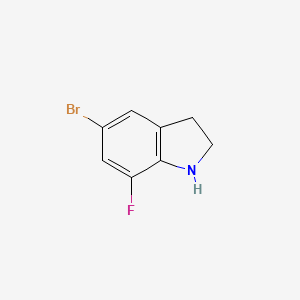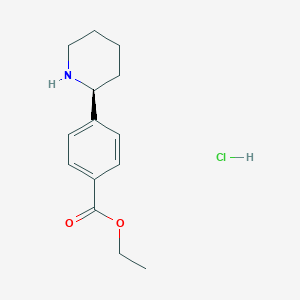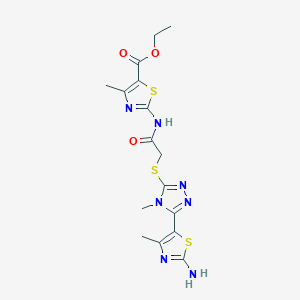
(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2,6-difluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2,6-difluorophenyl)urea is a useful research compound. Its molecular formula is C19H18F2N4O2 and its molecular weight is 372.376. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cardiovascular Applications
One study investigated the cardiovascular effects of a structurally similar compound, focusing on its inotropic effects in both animal models and humans. The compound demonstrated significant increases in cardiac output without inducing hypotension or tachycardia in humans, suggesting its potential utility in cardiovascular medicine (Follath et al., 1976).
Antimicrobial Activity
Research on derivatives of quinazolinone has shown promising antibacterial and antifungal activities. For instance, a study synthesized and tested new pyrido quinazolones for their antimicrobial properties, highlighting the potential of these compounds in combating microbial infections (Singh & Pandey, 2006).
Neurological Applications
Compounds containing the quinazolinone structure have been evaluated for their effects on neurological conditions. Specifically, a selective orexin-1 receptor antagonist derived from quinazolinone demonstrated the ability to attenuate stress-induced hyperarousal without causing significant hypnotic effects, indicating a novel therapeutic strategy for psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).
Antitumor Activity
Quinazolinone derivatives have also been investigated for their antitumor properties. A study on novel 3-benzyl-4(3H)quinazolinone analogues showed significant broad-spectrum antitumor activity, demonstrating the potential of these compounds in cancer therapy (Al-Suwaidan et al., 2016).
Material Science Applications
In the field of material science, quinazolinone derivatives have been explored for their utility in dye-sensitized solar cells (DSSCs). A study focused on co-sensitization with near-IR absorbing cyanine dyes to improve the photoelectric conversion efficiency of DSSCs, showcasing the application of quinazolinone derivatives in renewable energy technologies (Wu et al., 2009).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2,6-difluorophenyl)urea involves the condensation of 3-butyl-2-amino-2,3-dihydroquinazolin-4(1H)-one with 2,6-difluorobenzoylisocyanate, followed by the reduction of the resulting intermediate and subsequent cyclization to form the final product.", "Starting Materials": [ "3-butyl-2-amino-2,3-dihydroquinazolin-4(1H)-one", "2,6-difluorobenzoylisocyanate", "Sodium borohydride", "Acetic acid", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Condensation of 3-butyl-2-amino-2,3-dihydroquinazolin-4(1H)-one with 2,6-difluorobenzoylisocyanate in chloroform to form the intermediate (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2,6-difluorophenyl)urea.", "Step 2: Reduction of the intermediate with sodium borohydride in methanol and acetic acid to form the corresponding amine intermediate.", "Step 3: Cyclization of the amine intermediate in chloroform to form the final product (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2,6-difluorophenyl)urea." ] } | |
Número CAS |
941894-98-0 |
Fórmula molecular |
C19H18F2N4O2 |
Peso molecular |
372.376 |
Nombre IUPAC |
1-(3-butyl-2-oxoquinazolin-4-yl)-3-(2,6-difluorophenyl)urea |
InChI |
InChI=1S/C19H18F2N4O2/c1-2-3-11-25-17(12-7-4-5-10-15(12)22-19(25)27)24-18(26)23-16-13(20)8-6-9-14(16)21/h4-10H,2-3,11H2,1H3,(H2,23,24,26) |
Clave InChI |
UEWOHQNIDUOBIN-JJIBRWJFSA-N |
SMILES |
CCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=C(C=CC=C3F)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



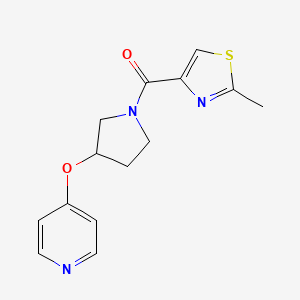
![2-[3-(2-Ethylbenzimidazol-1-yl)piperidin-1-yl]pyrimidine-5-carbaldehyde](/img/structure/B2654037.png)
![3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline](/img/structure/B2654040.png)
![Ethanol, 2-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B2654044.png)
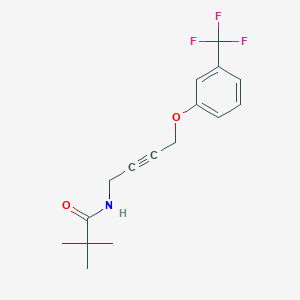
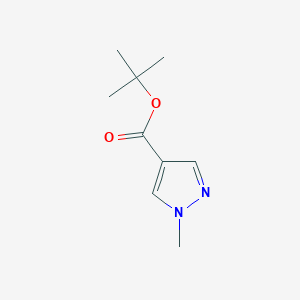
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide](/img/structure/B2654048.png)
![3-methyl-N-(4-nitrophenyl)-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2654049.png)

![Methyl 2-amino-2-[3-(2-chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2654052.png)
